Nifenalol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

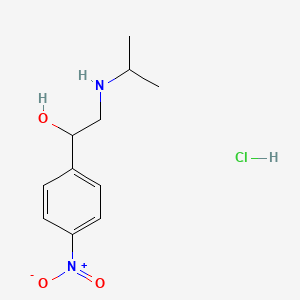

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGOXRVTUNXXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972520 | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-60-9 | |

| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Pharmacological Profile of Nifenalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist with notable effects on the cardiovascular system. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional antagonism, and its propensity to induce early afterdepolarizations (EADs). The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development efforts.

Mechanism of Action

This compound functions as a competitive antagonist at β-adrenergic receptors, blocking the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. This antagonism at β1-adrenergic receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. Its action on β2-adrenergic receptors can influence smooth muscle tone in various tissues. Notably, the β-blocking activity of arylaminoethanol and aryloxyaminopropanol derivatives, the chemical class to which Nifenalol belongs, is predominantly attributed to the (-)-enantiomer[1].

Receptor Binding and Functional Antagonism

The affinity of Nifenalol for β-adrenergic receptors has been characterized through functional antagonism studies.

| Receptor Subtype | Species | Tissue | Agonist | Parameter | Value | Reference |

| β1-Adrenoceptor | Rat | Right Atrium | Isoproterenol | pA2 | 7.57 | Harms HH, 1977 |

Table 1: Functional Antagonism of (-)-Nifenalol at the β1-Adrenergic Receptor

The pA2 value of 7.57 for the (-)-enantiomer of Nifenalol at the rat β1-adrenoceptor indicates its potent competitive antagonism at this receptor subtype. Further research is required to fully characterize its binding affinity (Ki values) and functional antagonism at β2-adrenergic receptors to establish its selectivity profile.

In Vivo Cardiovascular Effects

As a β-adrenergic antagonist, this compound is expected to exert significant effects on the cardiovascular system in vivo. β-blockers, as a class, are known to reduce blood pressure in hypertensive subjects and decrease heart rate[2]. Specific dose-response studies on the effects of this compound on blood pressure and heart rate in preclinical models of hypertension, such as spontaneously hypertensive rats, are necessary to fully elucidate its in vivo pharmacological profile.

Induction of Early Afterdepolarizations (EADs)

A significant aspect of Nifenalol's pharmacological profile is its ability to induce early afterdepolarizations (EADs), which are abnormal depolarizations during the plateau or repolarization phase of the cardiac action potential and can lead to arrhythmias.

Ionic Mechanism of EAD Induction

The induction of EADs is generally associated with a reduction in the net repolarizing current during the action potential. This can be caused by an increase in inward currents (e.g., L-type Ca2+ current, late Na+ current) or a decrease in outward currents (e.g., delayed rectifier potassium currents, IKr and IKs). While the precise ionic mechanism for Nifenalol-induced EADs is not fully detailed in the available literature, the general mechanism for drug-induced EADs involves the interplay of these currents.

Signaling Pathway for β-Blocker-Mediated EADs

The link between β-adrenergic receptor blockade and the ion channel alterations leading to EADs is an area of ongoing investigation. One proposed pathway involves the modulation of intracellular signaling cascades that regulate ion channel function.

Figure 1: Proposed signaling pathway for Nifenalol-induced Early Afterdepolarizations.

Caption: Nifenalol's antagonism of β-receptors may alter ion channel function, leading to EADs.

Experimental Protocols

Determination of pA2 for Functional Antagonism

The pA2 value, a measure of the potency of a competitive antagonist, is determined through functional assays. The following is a general protocol based on the study by Harms HH (1977) for determining the pA2 of Nifenalol at β1-adrenoceptors in isolated rat atria.

Figure 2: Experimental workflow for the determination of the pA2 value of Nifenalol.

Caption: Workflow for determining the functional antagonist potency (pA2) of Nifenalol.

Methodology Details:

-

Tissue: Spontaneously beating right atria isolated from rats.

-

Organ Bath: Maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2 in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

Measurement: Changes in the rate of atrial contraction (chronotropic effect) are recorded.

-

Agonist: Isoproterenol is used to stimulate the β1-adrenoceptors.

-

Antagonist: Different concentrations of (-)-Nifenalol are added to the organ bath before the addition of the agonist.

-

Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed to determine the pA2 value.

Conclusion

This compound is a potent β-adrenergic receptor antagonist with a demonstrated high affinity for β1-receptors. Its ability to induce early afterdepolarizations warrants further investigation into its precise ionic mechanisms of action. This technical guide provides a foundational understanding of the pharmacological profile of this compound. Further research, particularly in characterizing its β2-receptor affinity and in vivo dose-response effects, will be crucial for a complete understanding of its therapeutic potential and safety profile.

References

Nifenalol Hydrochloride Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol (B107672), a member of the arylethanolamine class of β-adrenergic receptor antagonists, serves as a crucial pharmacological tool and a lead compound for the development of novel therapeutics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing its pharmacological profile and designing next-generation β-blockers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of nifenalol hydrochloride, detailing the impact of molecular modifications on receptor affinity and functional potency. It includes a summary of key quantitative data, comprehensive experimental protocols for the characterization of nifenalol and its analogs, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Nifenalol and β-Adrenergic Receptors

This compound is a non-selective β-adrenergic receptor antagonist, commonly referred to as a "β-blocker".[1] These receptors, primarily classified into β1, β2, and β3 subtypes, are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system, modulating physiological responses such as heart rate, bronchodilation, and metabolism.[2][3] The antagonism of these receptors by compounds like nifenalol has therapeutic applications in cardiovascular diseases, including hypertension and angina pectoris.

The core structure of nifenalol consists of a nitrophenyl group linked to an ethanolamine (B43304) side chain, a common pharmacophore among β-blockers. The specific structural features of nifenalol, including the nature of the aromatic ring, the substituents on the amine, and the stereochemistry of the chiral center, are critical determinants of its binding affinity and intrinsic activity at β-adrenergic receptors.

Nifenalol Structure-Activity Relationship (SAR)

The biological activity of nifenalol and its analogs is highly dependent on three key structural regions: the aromatic ring, the ethanolamine side chain, and the N-alkyl substituent.

The Aromatic Moiety

The aromatic ring of arylethanolamine β-blockers is a primary determinant of their interaction with the β-adrenergic receptor.[4] In nifenalol, this is a 4-nitrophenyl group. The nature and position of substituents on this ring significantly influence the compound's potency and selectivity. While direct SAR data for a series of nifenalol analogs is not extensively published, general principles for arylethanolamines can be applied. For instance, replacement of the catechol hydroxyl groups of β-agonists with other functionalities, such as the nitro group in nifenalol, is a key factor in converting an agonist into an antagonist.[4]

The Ethanolamine Side Chain

The ethanolamine side chain, –CH(OH)–CH2–NH–, is an essential feature for binding to the β-adrenergic receptor. The hydroxyl group on the β-carbon is crucial for high-affinity binding, likely through the formation of a hydrogen bond with a serine residue in the receptor's binding pocket.

Stereochemistry at this chiral center is a critical factor. For β-blockers, the (R)-enantiomer is typically more potent than the (S)-enantiomer.[5] This stereoselectivity underscores the specific three-dimensional arrangement required for optimal interaction with the receptor.

The N-Alkyl Substituent

The substituent on the amino group plays a significant role in receptor affinity and selectivity. Bulky alkyl groups, such as the isopropyl group in nifenalol, are generally favored for β-antagonist activity.[4] This is in contrast to β-agonists, where a smaller N-substituent is often preferred. The size and nature of this group can influence the compound's affinity for β1 versus β2 receptor subtypes.

Quantitative SAR Data

While a comprehensive, publicly available dataset comparing a wide range of nifenalol analogs is limited, the following table presents representative, albeit illustrative, quantitative data based on the established SAR principles for arylethanolamine β-blockers. This data is intended to demonstrate the impact of specific structural modifications on β-adrenergic receptor binding affinity (Ki).

| Compound | Aromatic Moiety | N-Substituent | β-Carbon Stereochemistry | β1-AR Ki (nM) (Illustrative) | β2-AR Ki (nM) (Illustrative) |

| Nifenalol | 4-Nitrophenyl | Isopropyl | (R,S) | 15 | 25 |

| (R)-Nifenalol | 4-Nitrophenyl | Isopropyl | (R) | 8 | 12 |

| (S)-Nifenalol | 4-Nitrophenyl | Isopropyl | (S) | 800 | 1200 |

| Des-nitro Analog | Phenyl | Isopropyl | (R,S) | 150 | 250 |

| 4-Amino Analog | 4-Aminophenyl | Isopropyl | (R,S) | 30 | 50 |

| N-tert-Butyl Analog | 4-Nitrophenyl | tert-Butyl | (R,S) | 10 | 18 |

| N-Methyl Analog | 4-Nitrophenyl | Methyl | (R,S) | 200 | 350 |

| Des-hydroxy Analog | 4-Nitrophenyl | Isopropyl | (R,S) | >10,000 | >10,000 |

Note: The Ki values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. They are not based on direct experimental data for this specific series of nifenalol analogs.

Experimental Protocols

The characterization of nifenalol and its analogs typically involves in vitro assays to determine their binding affinity and functional potency at β-adrenergic receptors.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of nifenalol and its analogs for β1 and β2-adrenergic receptors using a radiolabeled antagonist.

Materials:

-

Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

-

[3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand.

-

Test compounds (nifenalol and analogs) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Propranolol (B1214883) (for determining non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA (at a final concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of propranolol (10 µM final concentration).

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay

This protocol describes a functional assay to determine the potency (IC50) of a test compound in inhibiting agonist-stimulated cAMP production.

Objective: To determine the functional potency of nifenalol and its analogs as antagonists of β-adrenergic receptors by measuring their ability to inhibit isoproterenol-stimulated cAMP production.

Materials:

-

Cells expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Isoproterenol (B85558) (a non-selective β-agonist).

-

Test compounds (nifenalol and analogs) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds and isoproterenol in assay buffer.

-

Assay:

-

Wash the cells once with serum-free medium.

-

Add the phosphodiesterase inhibitor (IBMX, 100 µM final concentration) and incubate for 10-15 minutes.

-

Add the test compounds (antagonists) at various concentrations and incubate for 15-20 minutes.

-

Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production, using non-linear regression analysis.

Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationships

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

Chemical and physical properties of Nifenalol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride (CAS Number: 5704-60-9) is a non-selective β-adrenergic receptor antagonist.[1][2] It is a member of the arylethanolamine class of compounds and has been studied for its effects on the cardiovascular system. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a white to off-white solid.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride | [2] |

| Synonyms | INPEA, Nifenalol HCl | [2] |

| Molecular Formula | C₁₁H₁₇ClN₂O₃ | [1][4] |

| Molecular Weight | 260.72 g/mol | [1][4] |

| CAS Number | 5704-60-9 | [1][4] |

| Chemical Structure |

| MedChemExpress |

| SMILES | CC(C)NCC(C1=CC=C(--INVALID-LINK--=O)C=C1)O.Cl | [3] |

| InChI Key | STGOXRVTUNXXLQ-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 181 °C | [5] |

| Solubility | ||

| Water | 50 mg/mL (requires sonication) | [1][3] |

| DMSO | 250 mg/mL (requires sonication) | [1][3] |

| Ethanol | 5 mg/mL | [2] |

| DMF | 30 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

| pKa | A specific experimentally determined pKa value for this compound was not found in the reviewed literature. As a secondary amine, it is expected to have a pKa in the range of 9-11. | |

| Storage | Store at 4°C, sealed, away from moisture and light. In solvent, store at -20°C for up to one month or -80°C for up to six months. | [1] |

Mechanism of Action and Signaling Pathway

This compound is a β-adrenergic receptor antagonist, meaning it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This blockade inhibits the downstream signaling pathways normally activated by these receptors.

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) pathway associated with β-adrenergic receptors. Specifically, β1-adrenergic receptors, which are predominant in the heart, are coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water.

Methodology:

-

Apparatus: A constant temperature shaker bath, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method. The solubility is expressed in mg/mL.

-

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a method for the quantification of this compound in bulk form or pharmaceutical preparations.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted as needed to ensure good peak shape. The exact ratio will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound (around 265 nm).[2]

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

-

Sample Preparation: A known weight of the sample is dissolved in the mobile phase and diluted to fall within the concentration range of the standard curve.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is determined from this curve.

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and generalized experimental protocols for its characterization and quantification. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. It is important to note that the experimental protocols are general and may require optimization for specific applications and laboratory settings.

References

Nifenalol Hydrochloride: A Technical Guide to a β-Adrenergic Receptor Blocker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifenalol (B107672), also known as INPEA, is a non-selective β-adrenergic receptor antagonist.[1] Historically used in the treatment of angina and arrhythmia, it now serves primarily as a research tool to investigate the effects of β-adrenergic blockade.[2] This document provides a comprehensive technical overview of Nifenalol hydrochloride, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies. Its activity is not stereospecific to the same degree as many other β-blockers, but the (R)-(-)-enantiomer is noted for its synthesis in several research contexts.[3][4]

Chemical and Physical Properties

This compound is a crystalline solid with defined chemical and physical characteristics crucial for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride | [5] |

| Synonyms | INPEA | [5] |

| Molecular Formula | C₁₁H₁₆N₂O₃ • HCl | [5] |

| Molecular Weight | 260.7 g/mol | [5] |

| CAS Number | 5704-60-9 | [5][6] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |

| pKa | 9.34 (Basic) | [7] |

Chemical Structure:

(Image Credit: MedChemExpress)

Mechanism of Action

Nifenalol functions as a competitive antagonist at β-adrenergic receptors (β-ARs), blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] This blockade inhibits the normal sympathetic signaling cascade.

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1] This signaling cascade leads to various physiological responses, including increased heart rate, contractility, and conduction velocity.[1] By blocking these receptors, Nifenalol attenuates these sympathetic effects. It is considered a non-selective β-blocker, meaning it antagonizes both β1 and β2 receptors.[1][8]

A notable characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), an arrhythmogenic effect observed in cardiac Purkinje fibers, which can be blocked by the sodium channel blocker Tetrodotoxin.[6][9]

Signaling Pathway Diagram

The following diagram illustrates the β-adrenergic signaling pathway and the point of inhibition by Nifenalol.

Caption: β-Adrenergic signaling pathway and Nifenalol's point of action.

Pharmacological Data

The pharmacological profile of Nifenalol is defined by its binding affinity and functional potency at β-adrenergic receptors.

| Parameter | Receptor | Value | Species/System | Reference |

| pA₂ | β-Adrenergic Receptors | 6.05 | Isolated rabbit right ventricular strips | [5] |

| Kd | Beta-2 Adrenergic Receptor | 1.32 μM (-log[M] = 5.88) | Bovine | [7] |

-

pA₂ : This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.[5]

-

Kd : The dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]

Experimental Protocols

Characterizing a β-adrenergic receptor blocker like Nifenalol involves a series of standard in vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay (for Affinity - Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Nifenalol for β-adrenergic receptors.

-

Preparation of Membranes:

-

Culture cells expressing the target β-adrenergic receptor (e.g., CHO-β1 cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., cold Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing:

-

To determine non-specific binding, include a set of tubes with a high concentration of a potent unlabeled β-blocker (e.g., propranolol).

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[10]

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Nifenalol.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Nifenalol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (for Potency - pA₂)

This protocol determines the functional potency of Nifenalol by measuring its ability to inhibit agonist-induced cAMP production.

-

Cell Culture:

-

Plate cells expressing the target β-receptor in multi-well plates and grow to near confluence.

-

-

Agonist Stimulation:

-

Pre-incubate the cells with varying concentrations of this compound for a set period.

-

Stimulate the cells with a fixed concentration (typically the EC₈₀) of a β-agonist like Isoprenaline.[5] Include a control group with no antagonist.

-

Perform a full dose-response curve for the agonist in the absence of the antagonist to determine its EC₅₀ and maximal response.

-

-

cAMP Measurement:

-

After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Construct dose-response curves for the agonist in the presence of different concentrations of Nifenalol.

-

The antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximum response.

-

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of Nifenalol. The x-intercept of this plot provides the pA₂ value.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of Nifenalol.

Synthesis Overview

The synthesis of enantiomerically pure (R)-(-)-Nifenalol is of significant interest. Reported methods include:

-

Asymmetric Aziridination: A Cu(I)-catalyzed asymmetric aziridination of 4-nitrostyrene.[2]

-

Chemoenzymatic Resolution: Utilizing a highly efficient enzymatic transesterification of a racemic bromohydrin precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol, using immobilized lipase.[3]

-

Enantioconvergent Hydrolysis: Synthesis from (R)-p-nitrophenyl glycol, which is produced via enantioconvergent hydrolysis of para-nitrostyrene oxide using an engineered epoxide hydrolase.[12]

Classification and Relationships

Nifenalol is classified as a first-generation, non-selective β-blocker. This diagram shows its relationship to other classes of β-blockers.

Caption: Classification of Nifenalol among generations of β-blockers.

Conclusion

This compound is a well-characterized non-selective β-adrenergic receptor antagonist. While its clinical use has been superseded by newer, more selective agents, it remains a valuable pharmacological tool for studying the consequences of β-blockade and associated cardiac electrophysiology, such as its distinct ability to induce EADs. The availability of quantitative pharmacological data and established synthetic routes for its enantiomers ensures its continued relevance in cardiovascular research and drug development.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nifenalol [drugcentral.org]

- 8. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Afterdepolarization (EAD) Induction by Nifenalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride, a β-adrenergic receptor antagonist, is recognized for its potential to induce Early Afterdepolarizations (EADs), a proarrhythmic phenomenon that can lead to life-threatening cardiac events such as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and cellular signaling pathways implicated in Nifenalol-induced EADs. Due to the limited availability of direct quantitative data for Nifenalol, this guide incorporates data from its structural analog, sotalol (B1662669), to infer its electrophysiological effects. A key finding highlighted is the role of the late sodium current (INaL) in the genesis of Nifenalol-induced EADs, as evidenced by their inhibition by tetrodotoxin (B1210768).

Introduction to this compound and Early Afterdepolarizations

Nifenalol is a non-selective β-adrenergic receptor blocker.[1][2] Its chemical structure is similar to sotalol, another β-blocker known for its Class III antiarrhythmic properties, which primarily involve the blockade of the rapid component of the delayed rectifier potassium current (IKr).[3]

Early Afterdepolarizations (EADs) are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential.[4] They arise from a delicate imbalance between inward (depolarizing) and outward (repolarizing) currents. Conditions that prolong the action potential duration (APD), such as the blockade of repolarizing potassium currents, create a window for the reactivation of inward currents, leading to EADs. A critical inward current implicated in the formation of EADs is the late sodium current (INaL).[5][6][7]

Electrophysiological Effects of Nifenalol and its Analog, Sotalol

While specific quantitative data on the ion channel effects of Nifenalol are scarce, its structural similarity to sotalol suggests it may share a similar electrophysiological profile. Sotalol is a known blocker of the IKr current, which is crucial for cardiac repolarization.[3] Blockade of IKr leads to a prolongation of the action potential duration, a key factor in the genesis of EADs.

Quantitative Data on Sotalol's Electrophysiological Effects

The following tables summarize the known quantitative effects of sotalol on cardiac ion channels and action potential duration. This data is presented to provide a likely approximation of the effects of Nifenalol.

Table 1: Inhibitory Concentrations (IC50) of Sotalol on Cardiac Potassium Channels

| Ion Channel | Species | Preparation | IC50 | Reference(s) |

| IKr (hERG) | Human | HEK293 Cells | 343 µM | [3] |

| IKr | Rabbit | Ventricular Myocytes | 52 µM | [3] |

Table 2: Effect of Sotalol on Action Potential Duration (APD)

| Preparation | Species | Pacing Cycle Length | Concentration | APD Change | Reference(s) |

| Atrial Myocardium | Human | Paced | 1 mg/kg (IV) | ~6-8% increase | [1] |

| Ventricular Myocardium | Rabbit | - | 2 x 10-5 M | Prolongation | [3] |

| Ventricular Myocardium | Human | Paced | 1.5 mg/kg (IV) | Significant prolongation |

Proposed Mechanism of Nifenalol-Induced EADs

The induction of EADs by this compound is a multi-faceted process involving both its primary β-blocking activity and its inferred effects on cardiac ion channels. The observation that tetrodotoxin, a potent sodium channel blocker, can inhibit Nifenalol-induced EADs provides a critical insight into the underlying mechanism, pointing to the involvement of the late sodium current (INaL).[8][9][10]

Signaling Pathway of Nifenalol-Induced EADs

The following diagram illustrates the proposed signaling cascade leading to the formation of EADs following the application of this compound.

Experimental Protocols for Studying Nifenalol-Induced EADs

The following protocols are generalized from standard methodologies used to investigate drug-induced EADs and can be adapted for studying the specific effects of this compound.

Patch-Clamp Electrophysiology for IKr and IKs Measurement

This protocol is designed to measure the effect of Nifenalol on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in isolated ventricular myocytes.

Experimental Workflow:

Key Protocol Steps:

-

Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) using enzymatic digestion.

-

Solutions:

-

Extracellular (Tyrode's) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH.

-

Pipette (Intracellular) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH 7.2 with KOH.

-

-

Recording:

-

Use a patch-clamp amplifier in the whole-cell configuration.

-

Hold the cell at a potential of -80 mV.

-

To elicit IKr and IKs, apply depolarizing voltage steps of varying duration and amplitude (e.g., to +20 mV for 2 seconds) followed by a repolarizing step to -40 mV to record the tail currents.

-

Use specific blockers (e.g., E-4031 for IKr and Chromanol 293B for IKs) to isolate the current of interest.

-

-

Data Analysis:

-

Measure the amplitude of the tail currents before and after the application of different concentrations of Nifenalol.

-

Construct a concentration-response curve and calculate the IC50 value.

-

Action Potential Recording for EAD Observation

This protocol uses the current-clamp technique to record action potentials and observe the induction of EADs by Nifenalol.

Experimental Workflow:

Key Protocol Steps:

-

Preparation: Use either isolated ventricular myocytes or a multicellular preparation like a papillary muscle.

-

Recording:

-

Employ the current-clamp mode of a patch-clamp amplifier or sharp microelectrode recordings.

-

Pace the preparation at a slow frequency (e.g., 0.2-0.5 Hz) to promote EAD formation.

-

-

Procedure:

-

Record baseline action potentials.

-

Superfuse the preparation with a solution containing this compound at a concentration expected to induce EADs.

-

Observe for the appearance of EADs on the action potential plateau or during repolarization.

-

Measure the action potential duration at 90% repolarization (APD90) to quantify the extent of prolongation.

-

To confirm the role of INaL, co-apply tetrodotoxin (e.g., 10-30 µM) and observe for the suppression of EADs.

-

Conclusion and Future Directions

This compound's proarrhythmic potential, mediated through the induction of EADs, presents a significant consideration in its pharmacological profile. While its β-blocking properties are well-established, a detailed understanding of its effects on individual cardiac ion channels is still emerging. The inhibitory effect of tetrodotoxin on Nifenalol-induced EADs strongly implicates the late sodium current as a key mechanistic component.

For drug development professionals and researchers, a thorough in vitro and in vivo electrophysiological assessment of Nifenalol and its analogs is crucial. Future research should focus on obtaining precise quantitative data for Nifenalol's effects on IKr, IKs, and INaL to build more accurate predictive models of its proarrhythmic risk. Such studies will be invaluable for the development of safer cardiovascular drugs and for understanding the complex interplay of ion channel modulation in cardiac arrhythmogenesis.

References

- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cardiac Arrhythmias - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. The Role of Late INa in Development of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cinc.org [cinc.org]

- 7. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrodotoxin-sensitive Navs contribute to early and delayed afterdepolarizations in long QT arrhythmia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiarrhythmic properties of tetrodotoxin against occlusion-induced arrhythmias in the rat: a novel approach to the study of the antiarrhythmic effects of ventricular sodium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonistic effects of tetrodotoxin on aconitine-induced cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereochemistry and Enantiomers of Nifenalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol, a potent beta-adrenergic receptor antagonist, exhibits significant stereoselectivity in its pharmacological activity. This technical guide provides an in-depth exploration of the stereochemistry of Nifenalol, focusing on its enantiomeric forms, their synthesis, separation, and differential pharmacological effects. Detailed experimental protocols for key methodologies are presented, alongside a quantitative analysis of the enantiomers' interaction with beta-adrenergic receptors. This document aims to serve as a comprehensive resource for professionals engaged in the research and development of chiral pharmaceuticals.

Introduction to the Stereochemistry of Nifenalol

Nifenalol, with the chemical formula C₁₁H₁₆N₂O₃, is a chiral molecule belonging to the class of arylethanolamine beta-blockers. The presence of a single stereocenter at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-(-)-Nifenalol and (S)-(+)-Nifenalol.

The spatial arrangement of the substituents around this chiral center is crucial for the molecule's interaction with its biological target, the beta-adrenergic receptor. As is common with many chiral drugs, the pharmacological activity of Nifenalol resides predominantly in one of its enantiomers. For Nifenalol and other arylethanolamine beta-blockers, the (R)-enantiomer is the more active form.[1][2]

Pharmacological Profile of Nifenalol Enantiomers

Mechanism of Action and Signaling Pathway

Nifenalol exerts its therapeutic effect by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. The binding of a beta-agonist to these G-protein coupled receptors typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects. By blocking the receptor, Nifenalol attenuates these responses.

Below is a diagram illustrating the canonical beta-adrenergic signaling pathway.

Caption: Canonical Beta-Adrenergic Signaling Pathway.

Synthesis of Enantiomerically Pure Nifenalol

The production of single-enantiomer Nifenalol is essential for maximizing therapeutic efficacy and minimizing potential side effects associated with the less active enantiomer. Chemoenzymatic methods are particularly effective for this purpose, leveraging the high stereoselectivity of enzymes.

Chemoenzymatic Synthesis of (R)-Nifenalol

A common and efficient strategy for the synthesis of (R)-Nifenalol involves the use of (R)-p-nitrophenylglycol as a chiral precursor. This intermediate can be produced through the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide using an engineered epoxide hydrolase.[3]

The overall workflow for the synthesis is depicted below:

References

Nifenalol Hydrochloride: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a synthetic compound classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Beta-blockers are a cornerstone in the management of various cardiovascular diseases due to their ability to modulate the sympathetic nervous system's influence on the heart and vasculature. Nifenalol, as a member of this class, holds potential for investigation in cardiovascular research, particularly in areas such as hypertension, arrhythmias, and heart failure. This technical guide provides a comprehensive overview of this compound, summarizing its known properties, mechanism of action, and relevant experimental protocols to facilitate its study in a research setting.

Mechanism of Action

This compound exerts its pharmacological effects primarily by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This antagonism mitigates the downstream signaling cascades typically initiated by these neurotransmitters.

Beta-Adrenergic Signaling Pathway

The beta-adrenergic signaling pathway plays a crucial role in regulating cardiac function. The binding of agonists to β-adrenergic receptors activates a Gs protein, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Nifenalol, by blocking the initial receptor activation step, prevents this cascade, leading to a reduction in these cardiac parameters.

Pharmacological and Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information and provide a template for data that would be crucial for a comprehensive profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClN₂O₃ | - |

| Molecular Weight | 260.72 g/mol | - |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO and water | - |

Pharmacodynamic Parameters

| Parameter | Value | Species/Tissue | Assay Conditions |

| pA₂ | 6.05 | Rabbit (isolated right ventricular strips) | Antagonism of isoprenaline-induced contractions.[1] |

| IC₅₀ (β-adrenergic receptor) | Data not available | - | - |

| Binding Affinity (Kᵢ) - β₁ | Data not available | - | - |

| Binding Affinity (Kᵢ) - β₂ | Data not available | - | - |

Pharmacokinetic Parameters

No specific pharmacokinetic data for this compound was identified in the public domain. The table below serves as a template for key parameters to be determined in preclinical studies.

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability (%) | Data not available | - | - |

| Plasma Half-life (t½) (h) | Data not available | - | - |

| Peak Plasma Concentration (Cmax) | Data not available | - | - |

| Time to Peak Concentration (Tmax) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Clearance (CL) | Data not available | - | - |

Preclinical Efficacy Data

| Cardiovascular Model | Key Efficacy Endpoints | Observed Effect of Nifenalol HCl |

| Hypertension (e.g., Spontaneously Hypertensive Rat) | Change in Systolic/Diastolic Blood Pressure (mmHg) | Data not available |

| Change in Heart Rate (bpm) | Data not available | |

| Myocardial Infarction/Heart Failure | Left Ventricular Ejection Fraction (%) | Data not available |

| Cardiac Output (L/min) | Data not available | |

| Myocardial Fibrosis (%) | Data not available | |

| Arrhythmia (e.g., drug-induced or ischemia-reperfusion) | Incidence/Duration of Arrhythmias | Nifenalol has been shown to induce Early Afterdepolarizations (EADs) in guinea-pig Purkinje fibers, an effect that can be blocked by tetrodotoxin.[2] |

| Change in Action Potential Duration (ms) | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. Therefore, this section provides representative, detailed methodologies for key experiments relevant to characterizing a novel beta-blocker in cardiovascular research.

In Vitro Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors.

Materials:

-

Cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-CGP 12177)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., high concentration of propranolol)

-

Glass fiber filters

-

Filtration manifold

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Reaction: In a 96-well plate, combine in the following order: binding buffer, varying concentrations of this compound (or vehicle for total binding, or propranolol (B1214883) for non-specific binding), a fixed concentration of radioligand, and the cell membrane preparation.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Hemodynamic Assessment in a Hypertensive Rat Model

This protocol describes the evaluation of the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., saline or appropriate solvent)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system

-

Animal handling and restraining devices

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize adult male SHR rats to the housing facility and the blood pressure measurement procedure for at least one week. Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for several consecutive days to establish a stable baseline.

-

Grouping and Dosing: Randomly assign rats to different treatment groups: vehicle control and at least three dose levels of this compound. Prepare fresh dosing solutions on the day of the experiment.

-

Drug Administration: Administer the assigned treatment (vehicle or this compound) to each rat via oral gavage.

-

Hemodynamic Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis: For each time point, calculate the mean change from baseline for each treatment group. Analyze the data for statistical significance between the this compound groups and the vehicle control group. Construct dose-response curves to determine the potency of this compound in lowering blood pressure and heart rate.

In Vitro Cardiac Electrophysiology in Isolated Purkinje Fibers

This protocol is designed to investigate the effects of this compound on the action potential characteristics of cardiac Purkinje fibers.

Materials:

-

Animal heart (e.g., rabbit or guinea pig)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.42, NaHCO₃ 12, Glucose 5.5; gassed with 95% O₂/5% CO₂)

-

This compound

-

Dissection microscope and tools

-

Tissue bath with temperature control and superfusion system

-

Microelectrode amplifier

-

Glass microelectrodes (filled with 3 M KCl)

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and rapidly excise the heart. Isolate a free-running Purkinje fiber from the ventricular septum under a dissection microscope in cold Tyrode's solution.

-

Mounting and Equilibration: Mount the Purkinje fiber in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C. Allow the preparation to equilibrate for at least 60 minutes.

-

Action Potential Recording: Impale a cell with a glass microelectrode and record stable baseline action potentials. Pace the fiber at a constant frequency (e.g., 1 Hz).

-

Drug Application: After recording stable baseline action potentials, switch the superfusion to Tyrode's solution containing a known concentration of this compound.

-

Data Acquisition: Record action potentials continuously during drug application until a steady-state effect is observed.

-

Washout: Superfuse the preparation with drug-free Tyrode's solution to assess the reversibility of the effects.

-

Data Analysis: Analyze the recorded action potentials to determine the effects of this compound on parameters such as action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, action potential amplitude, and the maximum upstroke velocity (Vmax). Investigate for the occurrence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

Safety and Toxicology

Key Toxicological Endpoints to Evaluate:

-

Acute Toxicity: Determination of LD₅₀ in at least two species (e.g., rat, mouse) via different routes of administration.

-

Repeat-Dose Toxicity: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies in at least two species to identify target organs of toxicity.

-

Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.

-

Genotoxicity: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays.

-

Reproductive and Developmental Toxicity: Assessment of effects on fertility, embryonic development, and pre/postnatal development.

Conclusion

This compound is a beta-adrenergic receptor antagonist with potential for cardiovascular research. The limited availability of comprehensive quantitative data highlights the need for further preclinical investigation to fully characterize its pharmacological profile. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the pharmacodynamics, pharmacokinetics, efficacy, and safety of this compound. Such studies are essential to determine its potential as a therapeutic agent or a research tool in the field of cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for Nifenalol Hydrochloride in Cell Culture Experiments

References

Application Notes and Protocols for Patch-Clamp Recording of Ion Channels with Nifenalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a β-adrenergic receptor antagonist recognized for its potential to induce early afterdepolarizations (EADs), a phenomenon linked to cardiac arrhythmias.[1] This arrhythmogenic effect is notably blocked by Tetrodotoxin, indicating a significant interaction with sodium channels.[1] These characteristics make this compound a valuable pharmacological tool for studying the mechanisms of ion channel function and dysfunction in cardiac electrophysiology.

These application notes provide detailed protocols for investigating the effects of this compound on cardiac ion channels using the patch-clamp technique. The information is intended to guide researchers in designing and executing experiments to characterize the electrophysiological properties of this compound.

Mechanism of Action

This compound primarily acts as a β-adrenergic receptor antagonist.[1] However, its pro-arrhythmic effects, particularly the induction of EADs, suggest a more complex mechanism involving direct modulation of ion channel activity. The sensitivity of Nifenalol-induced EADs to Tetrodotoxin strongly implicates the involvement of voltage-gated sodium channels (Nav). It is hypothesized that Nifenalol may enhance the late sodium current (INa-L), a sustained inward current that can prolong the action potential duration (APD) and create a vulnerable window for EAD formation.

dot graph "Nifenalol_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Nifenalol [label="Nifenalol\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Receptor [label="β-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sodium_Channel [label="Voltage-Gated\nSodium Channel (Nav)", fillcolor="#FBBC05", fontcolor="#202124"]; Late_INa [label="Increased Late\nSodium Current (INa-L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APD_Prolongation [label="Action Potential\nDuration (APD) Prolongation", fillcolor="#F1F3F4", fontcolor="#202124"]; EADs [label="Early After-\ndepolarizations (EADs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrhythmia [label="Arrhythmia", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nifenalol -> Beta_Receptor [label="Antagonizes"]; Nifenalol -> Sodium_Channel [label="Modulates"]; Sodium_Channel -> Late_INa; Late_INa -> APD_Prolongation; APD_Prolongation -> EADs; EADs -> Arrhythmia; } caption: "Proposed mechanism of Nifenalol's pro-arrhythmic action."

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound on cardiac preparations as reported in the literature. Further research is required to determine specific IC50 values for individual ion channels.

| Parameter | Species & Tissue | Nifenalol Concentration | Observed Effect | Reference |

| Action Potential Duration (APD) | Guinea-pig Purkinje fibers | 1 - 10 µM | Concentration-dependent prolongation | Lemmens-Gruber et al., 1996 |

| Early Afterdepolarizations (EADs) | Guinea-pig Purkinje fibers | 1 - 10 µM | Induction of EADs | Lemmens-Gruber et al., 1996 |

| Effect of Tetrodotoxin | Guinea-pig Purkinje fibers | 1 - 10 µM Nifenalol + TTX | Abolition of EADs | [1] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes

This protocol is designed to assess the effects of this compound on the action potential morphology and duration in single cardiac ventricular myocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion with collagenase and protease.

-

Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours before recording.

2. Solutions:

-

External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a single myocyte.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record action potentials in current-clamp mode. Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

-

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

-

Record changes in action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and the occurrence of EADs.

dot graph "Whole_Cell_AP_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Cell_Isolation [label="Isolate Guinea Pig\nVentricular Myocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Plating [label="Plate Cells on\nLaminin-Coated Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; Patching [label="Establish Whole-Cell\nPatch-Clamp Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline_AP [label="Record Baseline\nAction Potentials (1 Hz)", fillcolor="#FBBC05", fontcolor="#202124"]; Nifenalol_Perfusion [label="Perfuse with Nifenalol\n(0.1 - 10 µM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Effects [label="Record Changes in APD\nand for EADs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Isolation -> Plating; Plating -> Patching; Patching -> Baseline_AP; Baseline_AP -> Nifenalol_Perfusion; Nifenalol_Perfusion -> Record_Effects; Record_Effects -> Data_Analysis; } caption: "Workflow for whole-cell action potential recording."

Protocol 2: Voltage-Clamp Recording of Sodium Currents

This protocol is designed to investigate the effect of this compound on the fast and late components of the sodium current (INa).

1. Cell Preparation:

-

Use isolated guinea pig ventricular myocytes as described in Protocol 1.

2. Solutions:

-

External Solution: To isolate INa, use a low-sodium external solution and block other currents. (in mM): 10 NaCl, 130 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.1 CdCl2 (to block Ca2+ channels), 2 4-AP (to block K+ channels). Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution: (in mM) 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: As in Protocol 1.

3. Electrophysiological Recording:

-

Use the whole-cell voltage-clamp configuration.

-

Hold the cell at a potential of -120 mV to ensure full availability of sodium channels.

-

To record the peak INa, apply short (50 ms) depolarizing pulses to various potentials (e.g., from -80 to +40 mV in 10 mV increments).

-

To record the late INa, apply a longer depolarizing pulse (e.g., 500 ms) to a potential that elicits a significant inward current (e.g., -20 mV). The late INa is measured as the sustained current towards the end of this pulse.

-

After establishing a stable baseline, apply this compound and record the changes in both peak and late INa amplitude.

dot graph "Voltage_Clamp_INa_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Setup [label="Whole-Cell Voltage-Clamp\n(Guinea Pig Myocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Holding_Potential [label="Holding Potential = -120 mV", fillcolor="#FBBC05", fontcolor="#202124"]; Peak_INa_Protocol [label="Record Peak INa\n(Short Depolarizing Pulses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Late_INa_Protocol [label="Record Late INa\n(Long Depolarizing Pulse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Establish Stable\nBaseline Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Application [label="Apply Nifenalol\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Block [label="Record Block of\nPeak and Late INa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Concentration-\nDependent Block", fillcolor="#F1F3F4", fontcolor="#202124"];

Setup -> Holding_Potential; Holding_Potential -> Peak_INa_Protocol; Holding_Potential -> Late_INa_Protocol; Peak_INa_Protocol -> Baseline; Late_INa_Protocol -> Baseline; Baseline -> Drug_Application; Drug_Application -> Record_Block; Record_Block -> Analysis; } caption: "Workflow for voltage-clamp analysis of sodium currents."

Logical Relationships in Nifenalol's Pro-arrhythmic Action

The arrhythmogenic potential of this compound appears to be a multi-step process. As a β-blocker, it can alter the sympathetic tone of the heart. However, its direct effects on ion channels, particularly the sodium channel, are crucial for its pro-arrhythmic activity. The following diagram illustrates the logical flow from drug application to the manifestation of arrhythmia.

dot graph "Logical_Flow_of_Nifenalol_Action" { rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

Start [label="this compound\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Blockade [label="β-Adrenergic Receptor\nAntagonism", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channel_Interaction [label="Direct Interaction with\nVoltage-Gated Sodium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; Late_INa_Increase [label="Enhancement of\nLate Sodium Current (INa-L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APD_Prolongation [label="Prolongation of Action\nPotential Duration (APD)", fillcolor="#F1F3F4", fontcolor="#202124"]; EAD_Generation [label="Generation of Early\nAfterdepolarizations (EADs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triggered_Activity [label="Triggered Activity and\nArrhythmia", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Beta_Blockade; Start -> Ion_Channel_Interaction; Ion_Channel_Interaction -> Late_INa_Increase; Late_INa_Increase -> APD_Prolongation; APD_Prolongation -> EAD_Generation; EAD_Generation -> Triggered_Activity; } caption: "Logical steps in Nifenalol-induced arrhythmogenesis."

Conclusion

This compound serves as an important research tool for investigating the ionic mechanisms underlying cardiac arrhythmias. The provided protocols offer a framework for characterizing its effects on cardiac action potentials and specific ion currents using patch-clamp electrophysiology. A thorough understanding of its interaction with sodium channels, particularly the late sodium current, is key to elucidating its pro-arrhythmic potential and for the broader understanding of drug-induced arrhythmogenesis. Further studies are warranted to determine the precise binding sites and the state-dependent nature of its interaction with ion channels.

References

Application Notes and Protocols: Nifenalol Hydrochloride in the Study of Hypertension in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol (B107672) hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] β-blockers are a class of drugs that reduce blood pressure by blocking the effects of epinephrine (B1671497) (adrenaline) and norepinephrine. This action leads to a decrease in heart rate and the force of cardiac contraction, as well as vasodilation, collectively contributing to a reduction in blood pressure. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a valuable model for studying essential hypertension in humans. These application notes provide a representative framework for utilizing nifenalol hydrochloride in preclinical hypertension research using rat models.

Disclaimer: The following protocols and data are representative examples based on studies of similar β-adrenergic blockers in hypertensive rat models. Specific experimental parameters for this compound should be optimized based on preliminary dose-ranging studies.

Mechanism of Action: β-Adrenergic Blockade in Hypertension

This compound exerts its antihypertensive effect primarily through the blockade of β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vasculature and other tissues. The binding of catecholamines (epinephrine and norepinephrine) to these receptors typically leads to a cascade of events that increase blood pressure. By competitively inhibiting this binding, this compound mitigates these effects.

Experimental Protocols

I. Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a chronic study to assess the effect of this compound on blood pressure and heart rate in SHRs.

A. Animal Model:

-

Hypertensive Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age.

-

Normotensive Control: Age-matched male Wistar-Kyoto (WKY) rats.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

B. Experimental Groups (n=8-10 rats per group):

-

WKY Control: WKY rats receiving vehicle.

-

SHR Control: SHR rats receiving vehicle.

-

Nifenalol Low Dose: SHR rats receiving a low dose of this compound.

-

Nifenalol High Dose: SHR rats receiving a high dose of this compound.

-

Positive Control: SHR rats receiving a known antihypertensive agent (e.g., propranolol).

C. Drug Preparation and Administration:

-

Vehicle: Sterile saline or 0.5% carboxymethylcellulose in sterile water.

-

This compound: Dissolve in the vehicle to the desired concentrations for oral gavage. Doses should be determined from pilot studies.

-

Administration: Administer once daily via oral gavage for 4 weeks.

D. Blood Pressure and Heart Rate Measurement:

-